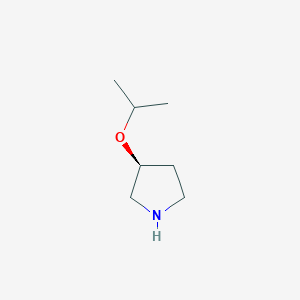

(S)-3-Isopropoxy-pyrrolidine

Overview

Description

(S)-3-Isopropoxy-pyrrolidine, commonly known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. IPP is a chiral molecule that exists in two enantiomeric forms, (S)-IPP and (R)-IPP, with the former being the more biologically active form.

Scientific Research Applications

Bone Resorption Markers

- (S)-3-Isopropoxy-pyrrolidine derivatives have been studied in the context of bone resorption. A research by Colwell, Russell, and Eastell (1993) focused on the assay of urinary 3-hydroxy pyridinium crosslinks of collagen, which are markers of bone resorption, using high-performance liquid chromatography (Colwell, Russell, & Eastell, 1993).

Biological Activity in Pyrrolo[3,4-c]pyridine Derivatives

- Wójcicka and Redzicka (2021) presented a study on the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, which are structurally related to (S)-3-Isopropoxy-pyrrolidine. These derivatives have been explored for their potential in treating diseases of the nervous and immune systems, as well as for antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Neuroprotective and Cognitive Enhancing Properties

- A study by Malm et al. (2007) explored pyrrolidine dithiocarbamate, which activates Akt and improves spatial learning in Alzheimer's disease models without affecting β-amyloid burden. This suggests potential applications in neuroprotection and cognitive enhancement (Malm et al., 2007).

Cognition-Enhancement and Cholinergic Channel Function

- Lin et al. (1997) studied 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, showing its positive effects in rodent and primate models of cognitive enhancement, indicating potential applications in treating cognitive disorders (Lin et al., 1997).

Anti-inflammatory Activities

- Ikuta et al. (1987) synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, showing potential as antiinflammatory agents with dual inhibitory activity on prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Antiviral Activity

- A study by Patick et al. (2005) on a novel orally bioavailable inhibitor of human rhinovirus 3C protease, which includes a pyrrolidine derivative, highlighted its potential in antiviral applications (Patick et al., 2005).

Antiepileptic Properties

- Research on levetiracetam, a pyrrolidine derivative, by Noyer et al. (1995) showed its potential as an antiepileptic agent with a unique binding site in CNS membranes (Noyer et al., 1995).

properties

IUPAC Name |

(3S)-3-propan-2-yloxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVTPKGWBIZFR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Isopropoxy-pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

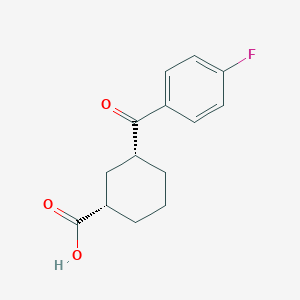

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B1493893.png)

![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)

![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B1493920.png)

![Benzyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1493925.png)